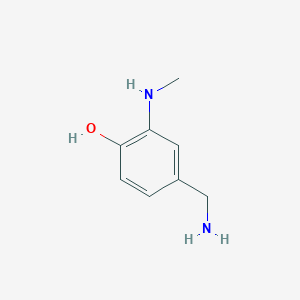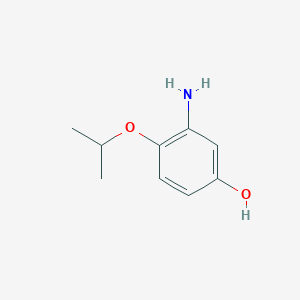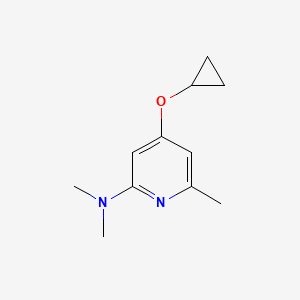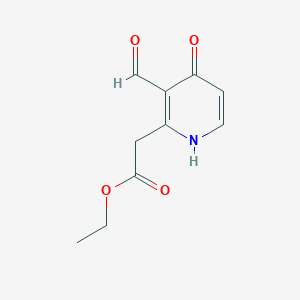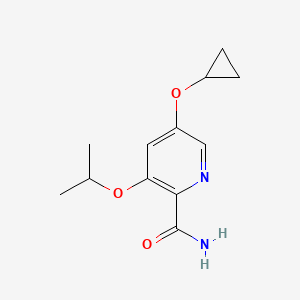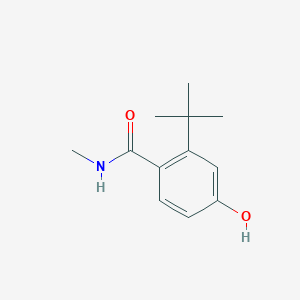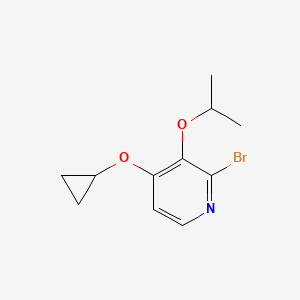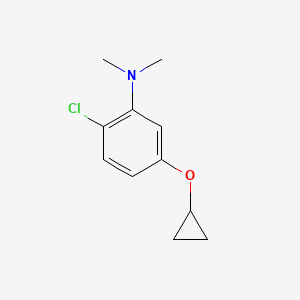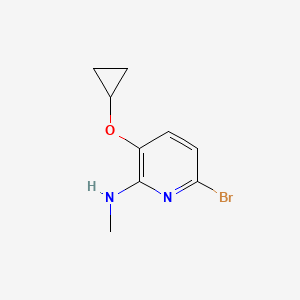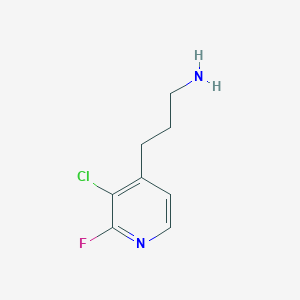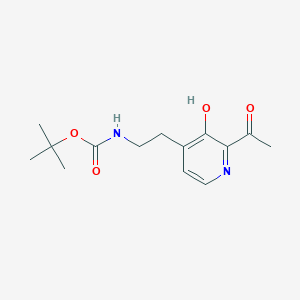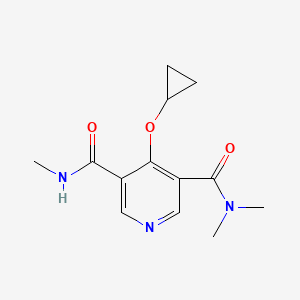
4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide is a complex organic compound with a unique structure that includes a cyclopropoxy group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Applications De Recherche Scientifique
4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. The cyclopropoxy group and pyridine ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxy-N3,N5-dimethylpyridine-3,5-dicarboxamide: Similar structure but lacks one methyl group, which may affect its reactivity and interactions.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A related compound with different substituents on the pyridine ring, leading to different chemical properties and applications.
Uniqueness
4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological molecules makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-N,3-N,5-N-trimethylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)9-6-15-7-10(13(18)16(2)3)11(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17) |
Clé InChI |
UOAVGWBBZUSUES-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN=CC(=C1OC2CC2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



